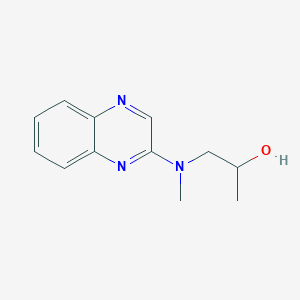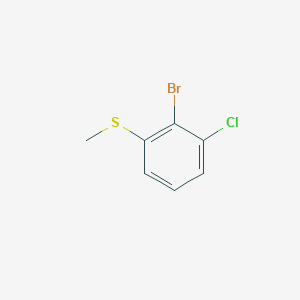![molecular formula C13H10BrFOZn B14893629 3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:
3-[(2’-Fluorophenoxy)methyl]bromobenzene+Zn→3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be a biaryl compound.
科学研究应用
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the bromide ion, forming a reactive species that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in cross-coupling reactions.
相似化合物的比较
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-(Ethoxycarbonyl)phenylzinc iodide
Uniqueness
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and selectivity. This makes it particularly valuable in reactions where high precision and efficiency are required.
属性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
KXWVCMUMFXRHHX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)OCC2=CC=C[C-]=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




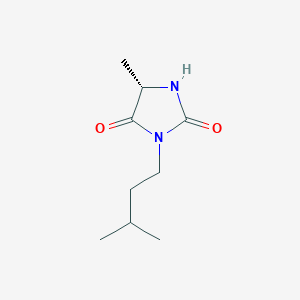
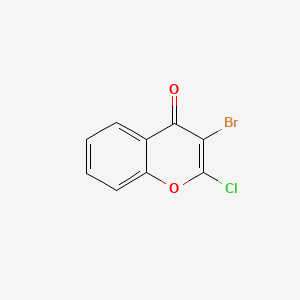
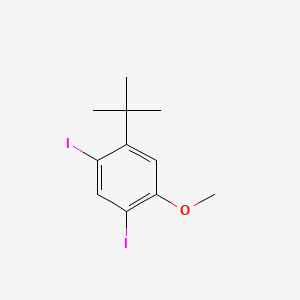
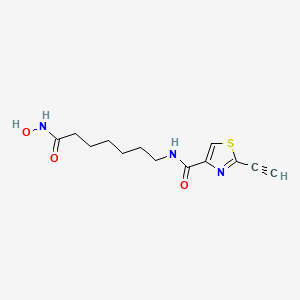

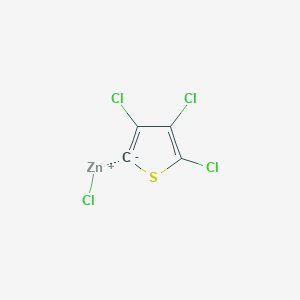
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
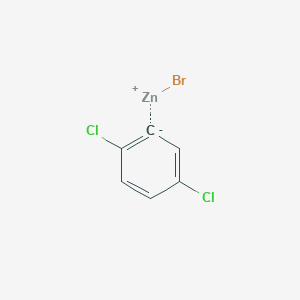
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
